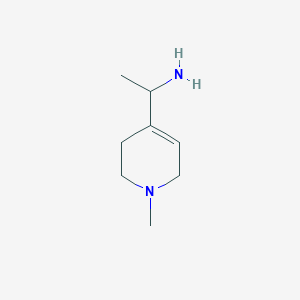
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
Übersicht
Beschreibung
“1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine” is a compound that is used for pharmaceutical testing . It has been found in the design, synthesis, and evaluation of 3,6-Disubstituted indole derivatives as inhibitors of human nitric oxide synthase (NOS) .
Synthesis Analysis
The compound has been involved in the synthesis of 3,6-Disubstituted indole derivatives, which were designed and evaluated as inhibitors of human nitric oxide synthase (NOS). The bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity .Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C8H16N2 . The InChI code for the compound is 1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.23 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Neuroscience Research
This compound is structurally related to MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a neurotoxin used to model Parkinson’s disease in animals . It serves as a precursor to MPP+ (1-methyl-4-phenylpyridinium), which induces symptoms similar to Parkinson’s by causing neuronal death in the substantia nigra of the brain. Research involving analogs like 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine can provide insights into the mechanisms of neurodegeneration and aid in the development of neuroprotective therapies.
Pharmacology
In pharmacological studies, this compound’s derivatives are explored for their potential therapeutic effects. For instance, modifications in its structure could lead to the development of new drugs that target dopaminergic systems, which are crucial in treating disorders such as Parkinson’s disease and schizophrenia .
Biochemistry
Biochemically, the compound can be used to study oxidative stress mechanisms due to its structural similarity to MPTP. Oxidative stress is implicated in various diseases, and understanding how related compounds induce or mitigate this process is valuable for developing antioxidant therapies .
Medicinal Chemistry
In medicinal chemistry, the compound’s framework is utilized to synthesize new chemical entities that may possess pharmacological activities. Its manipulation can lead to the discovery of novel compounds with potential use as medications for neurological disorders .
Chemical Synthesis
This compound can act as a substrate or intermediate in synthetic organic chemistry. For example, it can be used in alkenylation reactions of toluene, showcasing its utility in constructing complex organic molecules .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods to quantify or identify related substances in biological samples, aiding in pharmacokinetics and drug metabolism studies .
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. It has hazard statements H227, H302, H312, H314, H332, and H335, indicating that it is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZEDMDGLAUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



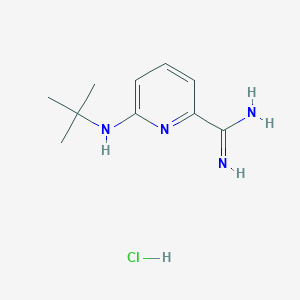
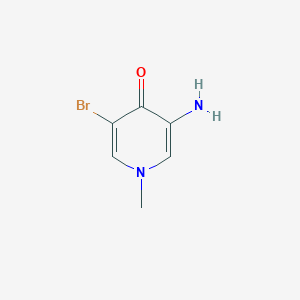
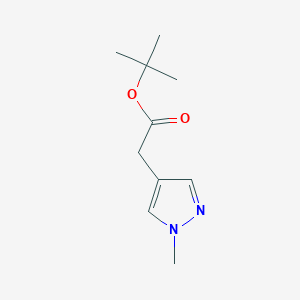


![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)


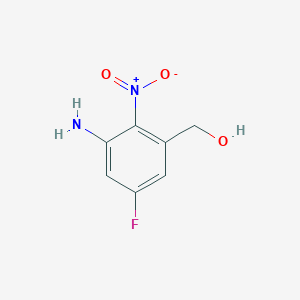


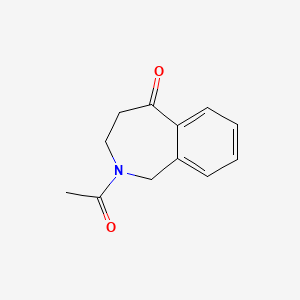
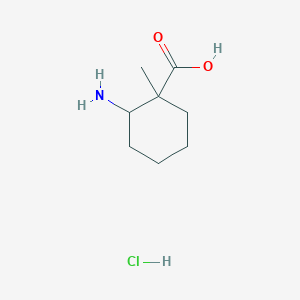
methanamine hydrochloride](/img/structure/B1377471.png)